Propionic acid, 3-(1-aziridinyl)-, decyl ester
Description
Aziridine, a three-membered cyclic amine, is known for its alkylating properties due to ring strain, which may confer unique reactivity or bioactivity to this compound.
Properties
CAS No. |
4078-31-3 |
|---|---|
Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.40 g/mol |
IUPAC Name |
decyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-14-18-15(17)10-11-16-12-13-16/h2-14H2,1H3 |
InChI Key |
PICLSMCDEFZQTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCN1CC1 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(1-aziridinyl)propionic Acid Intermediate
Research on aziridine derivatives of propionic acid reveals that 3-(1-aziridinyl)propionic acid can be synthesized by reacting epoxypropionic acid derivatives with ethylenimine. For example, epoxypropionic acid or its esters can be converted to aziridine derivatives through nucleophilic ring closure facilitated by ethylenimine under controlled conditions.
- Typical reaction conditions:
- Starting material: 2,3-epoxypropionic acid or its esters
- Reagent: Ethylenimine (aziridine)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Mild heating (25–60 °C)
- Reaction time: Several hours to achieve complete conversion
This step yields 3-(1-aziridinyl)propionic acid or its ester derivatives, which serve as key intermediates for further esterification.
Esterification with Decanol
The esterification of 3-(1-aziridinyl)propionic acid with decanol to form the decyl ester is typically achieved via classical esterification methods:
Acid-catalyzed esterification:
- Reagents: 3-(1-aziridinyl)propionic acid and decanol
- Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid
- Conditions: Reflux under removal of water (Dean-Stark apparatus) to drive equilibrium toward ester formation
- Solvent: Often performed neat or in an inert solvent like toluene
- Reaction time: Several hours until completion
-
- Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide-mediated esterification in mild conditions to avoid ring opening of aziridine
- Enzymatic esterification using lipases for regioselectivity and mild conditions
Representative Synthetic Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2,3-Epoxypropionic acid + Ethylenimine | DMF, 25–60 °C, several hours | 3-(1-aziridinyl)propionic acid |
| 2 | 3-(1-aziridinyl)propionic acid + Decanol + Acid catalyst | Reflux, removal of water, 4–8 hours | Propionic acid, 3-(1-aziridinyl)-, decyl ester |
Notes on Reaction Control and Purification
- Aziridine ring sensitivity: The aziridine ring is highly strained and reactive; thus, reaction conditions must avoid strong nucleophiles or harsh acids that may open the ring.
- Purification: The final ester can be purified by distillation under reduced pressure or chromatography to remove unreacted starting materials and side products.
- Characterization: Confirmation of structure is typically by NMR spectroscopy, IR spectroscopy, and mass spectrometry, focusing on signals characteristic of the aziridine ring and ester functionalities.
Research Findings and Patents
- Studies on aziridine derivatives indicate that such compounds can be synthesized via reaction of epoxypropionic acid derivatives with ethylenimine, followed by esterification.
- Patents related to aziridine esters emphasize the importance of mild reaction conditions to preserve the aziridine ring during esterification.
- No direct large-scale industrial preparation methods for the specific decyl ester variant are publicly detailed, but analogous esterification procedures are well-documented in chemical literature.
Summary Table: Preparation Methods of this compound
| Preparation Stage | Methodology | Key Conditions | Considerations |
|---|---|---|---|
| Aziridine ring introduction | Reaction of epoxypropionic acid with ethylenimine | Polar aprotic solvent, mild heat | Avoid ring-opening conditions |
| Esterification with decanol | Acid-catalyzed esterification or coupling agent-mediated | Reflux, water removal, mild acid | Preserve aziridine ring integrity |
| Purification | Distillation, chromatography | Reduced pressure distillation | Remove unreacted materials and side products |
| Characterization | NMR, IR, MS | Standard spectroscopic techniques | Confirm aziridine and ester groups |
Chemical Reactions Analysis
Types of Reactions
3-(1-Aziridinyl)propionic acid decyl ester undergoes various chemical reactions, including:
Oxidation: The aziridinyl group can be oxidized to form corresponding oxazolidinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aziridinyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: 3-(1-Aziridinyl)propanol
Substitution: Substituted aziridines
Scientific Research Applications
3-(1-Aziridinyl)propionic acid decyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form covalent bonds with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Aziridinyl)propionic acid decyl ester involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridinyl group is highly reactive and can form three-membered ring structures with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in enzyme inhibition and protein modification studies, where the compound can irreversibly inhibit enzyme activity by forming covalent bonds with active site residues.
Comparison with Similar Compounds
Data Table: Physicochemical and Functional Properties
| Property | This compound (Predicted) | Butyl 3-(4-Hydroxyphenyl)propanoate | 3-(Piperazin-1-yl)propionic Acid Ethyl Ester |
|---|---|---|---|
| Molecular Weight | ~285–300 g/mol | 236.3 g/mol | 213.3 g/mol |
| LogP (Lipophilicity) | High (decyl chain) | Moderate (butyl chain) | Moderate (ethyl chain) |
| Key Reactivity | Aziridine ring-opening alkylation | Phenolic hydroxyl oxidation | Piperazine-mediated enzyme inhibition |
| Potential Applications | Anticancer, antimicrobial | Antioxidants | Neurochemical modulation |
Biological Activity
Propionic acid, 3-(1-aziridinyl)-, decyl ester is an organic compound characterized by its unique structure that includes a propionic acid backbone, a decyl ester group, and an aziridine moiety. This combination contributes to its distinct chemical properties and potential biological activities. The molecular formula of this compound is C_{15}H_{29}N O_{2}, with a molecular weight of approximately 255.396 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in various fields.
Chemical Structure and Properties
The structural features of this compound include:
- Aziridine Ring : A three-membered nitrogen-containing heterocycle that can influence the compound's reactivity.
- Decyl Chain : A long-chain alkyl group that enhances lipophilicity, potentially affecting absorption and distribution in biological systems.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C_{15}H_{29}N O_{2} |
| Molecular Weight | 255.396 g/mol |
| Functional Groups | Propionic acid, aziridine |
| Unique Features | Long-chain alkyl group (decyl) |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. The aziridine moiety allows the compound to bind to various enzymes and receptors, influencing biochemical pathways crucial for cellular functions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, leading to altered cellular responses.
Biological Activity Studies
Research on this compound has focused on its potential therapeutic effects and interactions with biological systems. Key findings from various studies include:
- Antimicrobial Activity : Preliminary studies have suggested that the compound exhibits antimicrobial properties against specific bacterial strains.
- Cytotoxicity : In vitro tests indicate varying degrees of cytotoxicity depending on concentration and exposure time.
- Neuroprotective Effects : Some studies propose that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative disorders.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Cytotoxicity | Dose-dependent cytotoxic effects | |
| Neuroprotective | Potential protective effects in neuronal cells |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
In another investigation, human cancer cell lines were exposed to varying concentrations of the compound. The results demonstrated a notable reduction in cell viability at higher concentrations (≥100 µg/mL), indicating potential for further exploration in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for Propionic acid, 3-(1-aziridinyl)-, decyl ester?
- Methodology :
- Step 1 : Prepare 3-(1-aziridinyl)propionic acid via nucleophilic substitution of aziridine with a propionic acid derivative (e.g., propionyl chloride).
- Step 2 : Perform esterification with decyl alcohol using a coupling agent (e.g., DCC/DMAP) or acid catalysis (H₂SO₄).
- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid aziridine ring-opening, which can occur under acidic or high-heat conditions. Purify via column chromatography or fractional distillation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm ester linkage (δ 4.0–4.3 ppm for –COO–CH₂–) and aziridine protons (δ 2.5–3.0 ppm).
- Mass Spectrometry (MS) : Compare fragmentation patterns with spectral databases (e.g., NIST) for molecular ion verification .
- Infrared (IR) Spectroscopy : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and aziridine ring vibrations (C–N stretch ~1250 cm⁻¹).
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, rinse immediately with water (≥15 minutes) and seek medical attention if irritation persists. Avoid exposure to open flames due to potential flammability of the decyl chain .
Advanced Research Questions
Q. How does the aziridinyl group influence the compound’s reactivity in enzyme inhibition studies?
- Mechanistic Insight :
- The aziridine ring’s strained structure facilitates covalent binding to nucleophilic enzyme residues (e.g., cysteine or lysine), leading to irreversible inhibition.
- Experimental Design : Use kinetic assays (e.g., Ellman’s method for acetylcholinesterase) to compare IC₅₀ values with non-aziridinyl analogs. Confirm covalent adduct formation via X-ray crystallography or LC-MS/MS .
Q. What strategies address contradictions in reported hydrolysis rates of aziridinyl esters?
- Data Reconciliation :
- Variable Factors : pH-dependent ring-opening (faster in acidic conditions) and steric hindrance from the decyl chain.
- Approach : Conduct controlled hydrolysis experiments (e.g., HPLC monitoring at pH 2–12) to establish kinetic profiles. Use computational modeling (DFT) to predict transition states and validate with experimental data .
Q. How can the decyl ester moiety modulate cellular uptake in pharmacological studies?
- Methodological Framework :
- Lipophilicity Assessment : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability.
- Cell-Based Assays : Compare intracellular concentrations (via LC-MS) of decyl ester vs. shorter-chain analogs in model cell lines (e.g., Caco-2 for intestinal absorption) .
Q. What computational tools predict the compound’s interaction with biological targets?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
